molecular formula C15H18Cl2F3N3O2 B2489035 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride CAS No. 1049720-05-9

2-[4-(2-chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride

Cat. No.: B2489035
CAS No.: 1049720-05-9
M. Wt: 400.22
InChI Key: HZVATZAFZUCRIA-UHFFFAOYSA-N
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Description

2-[4-(2-Chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride is a piperazine-based acetamide derivative characterized by a chloroacetyl group on the piperazine ring and a trifluoromethylphenyl substituent on the acetamide moiety. The hydrochloride salt enhances its solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name

2-[4-(2-chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClF3N3O2.ClH/c16-9-14(24)22-7-5-21(6-8-22)10-13(23)20-12-4-2-1-3-11(12)15(17,18)19;/h1-4H,5-10H2,(H,20,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVATZAFZUCRIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2C(F)(F)F)C(=O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis of the Acetamide Core

The foundational step involves the preparation of N-[2-(trifluoromethyl)phenyl]acetamide, a critical intermediate. This is achieved via acetylation of 2-(trifluoromethyl)aniline using acetic anhydride or acetyl chloride under basic conditions. For example:

$$
\text{2-(Trifluoromethyl)aniline} + \text{Ac}_2\text{O} \xrightarrow{\text{pyridine, RT}} \text{N-[2-(trifluoromethyl)phenyl]acetamide} \quad
$$

Key Parameters:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Catalyst: Pyridine (1.2 equiv) to neutralize HCl byproducts.
  • Yield: 85–92% after recrystallization from ethanol/water.

Introduction of the Chloroacetyl Group

The chloroacetyl moiety is introduced via nucleophilic acyl substitution. Chloroacetyl chloride reacts with the acetamide intermediate in the presence of a non-nucleophilic base:

$$
\text{N-[2-(Trifluoromethyl)phenyl]acetamide} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{2-Chloro-N-[2-(trifluoromethyl)phenyl]acetamide} \quad
$$

Optimization Notes:

  • Excess chloroacetyl chloride (1.5 equiv) ensures complete conversion.
  • Reaction temperature: 0°C to room temperature (RT) to minimize side reactions.
  • Yield: 78–84% after silica gel chromatography (hexane/ethyl acetate).

Piperazine Coupling and Hydrochloride Salt Formation

The final step involves coupling the chloroacetyl intermediate with piperazine, followed by hydrochloride salt precipitation:

$$
\text{2-Chloro-N-[2-(trifluoromethyl)phenyl]acetamide} + \text{piperazine} \xrightarrow{\text{MeCN, reflux}} \text{2-[4-(2-Chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide} \quad
$$

Reaction Conditions:

  • Molar Ratio: 1:1.2 (chloroacetyl intermediate : piperazine).
  • Solvent: Acetonitrile (MeCN) at reflux (82°C) for 12–16 hours.
  • Workup: Filtration and evaporation, followed by dissolution in HCl-saturated ether to precipitate the hydrochloride salt.
  • Yield: 65–72% after recrystallization from methanol/diethyl ether.

Advanced Purification and Characterization

Chromatographic Techniques

Column chromatography remains the gold standard for intermediate purification:

Intermediate Stationary Phase Eluent Purity
Chloroacetyl derivative Silica gel (230–400 mesh) Hexane/EtOAc (3:1) ≥98%
Piperazine adduct Alumina (neutral) CHCl₃/MeOH (95:5) ≥95%

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 7.85–7.45 (m, 4H, Ar-H), 3.75 (s, 2H, COCH₂Cl), 3.60–3.20 (m, 8H, piperazine-H).
  • HRMS (ESI): m/z calcd for C₁₅H₁₈Cl₂F₃N₃O₂ [M+H]⁺: 400.0752; found: 400.0755.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance throughput, flow chemistry has been adapted for the chloroacetylation step:

Parameter Batch Process Flow Process
Reaction Time 6 hours 15 minutes
Temperature 0°C → RT 25°C (isothermal)
Yield 78% 82%
Reference

Green Chemistry Metrics

  • PMI (Process Mass Intensity): Reduced from 32 to 18 via solvent recycling.
  • E-Factor: Improved from 12.5 to 6.8 using catalytic piperazine recovery.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents like dichloromethane or ethanol .

Major Products Formed

Major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .

Scientific Research Applications

2-[4-(2-chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table compares key structural elements and properties of the target compound with analogues from the literature:

Compound Name (CAS/Reference) Piperazine Substituent Acetamide Substituent Molecular Weight (g/mol) Notable Features
Target Compound (Hydrochloride) 2-Chloroacetyl N-[2-(Trifluoromethyl)phenyl] ~437.3 (calculated) Hydrochloride salt; reactive chloroacetyl
2-{4-[(2-Chloro-5-methylphenoxy)acetyl]-1-piperazinyl}-N-[2-(trifluoromethyl)phenyl]acetamide (2-Chloro-5-methylphenoxy)acetyl N-[2-(Trifluoromethyl)phenyl] N/A Phenoxyacetyl group; reduced electrophilicity
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide (297150-41-5) Phenyl N-[2-Chloro-5-(trifluoromethyl)phenyl] 397.82 Lacks chloroacetyl; increased aromaticity
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)acetamide 3-Chlorophenyl N-(4-[(2,4-Dichlorobenzyl)sulfanyl]phenyl) N/A Sulfanyl linker; dichlorobenzyl substituent
N-(2-([1,1′-Biphenyl]-4-yl)-2-(trifluoromethoxy)ethyl)-2-chloroacetamide None (simple chloroacetyl) N-(Biphenyl-trifluoromethoxyethyl) N/A Biphenyl and trifluoromethoxy groups

Functional Group Impact on Reactivity and Bioactivity

  • Chloroacetyl Group: Present in the target compound and ’s derivative, this group is highly electrophilic, enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols) in enzymes or receptors.
  • Piperazine Modifications : Substitutions like phenyl () or sulfanyl-linked dichlorobenzyl () alter steric and electronic properties, affecting binding affinity and selectivity .

Pharmacological and Physicochemical Properties

  • Solubility : The hydrochloride salt form of the target compound likely offers superior aqueous solubility compared to neutral analogues like ’s phenylpiperazine derivative .
  • Crystallinity : highlights that dichlorophenyl acetamides exhibit varied dihedral angles between aromatic rings, influencing crystal packing and solubility. The trifluoromethyl group in the target compound may disrupt crystallization, enhancing bioavailability .
  • Synthetic Routes : Similar compounds (e.g., ) are synthesized via carbodiimide-mediated coupling, suggesting shared methodologies for piperazine-acetamide derivatives .

Potential Therapeutic Implications

  • The target compound’s chloroacetyl group may confer irreversible inhibition properties, useful in targeting enzymes like kinases or proteases. In contrast, ’s phenylpiperazine analogue might act as a reversible ligand for GPCRs or serotonin receptors .
  • The trifluoromethylphenyl group’s electron-withdrawing nature could modulate receptor binding kinetics, as seen in NSAIDs and antipsychotics .

Biological Activity

2-[4-(2-chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride is a synthetic compound with potential therapeutic applications. Its unique structure, featuring a piperazine moiety and a trifluoromethyl-substituted phenyl group, suggests interesting biological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial potential and mechanisms of action, supported by relevant studies and data.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight 400.22 g/mol
Molecular Formula C15H18Cl2F3N3O2
CAS Number 1049720-05-9
LogP 1.8289
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 1

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A key study screened various N-substituted phenyl-2-chloroacetamides for their effectiveness against bacterial strains such as Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Escherichia coli.

Findings from Antimicrobial Studies

  • Effective Against Gram-positive Bacteria : The compound showed strong activity against Gram-positive bacteria, particularly MRSA, which is critical in clinical settings due to its resistance to standard antibiotics .
  • Moderate Activity Against Yeast : It exhibited moderate effectiveness against Candida albicans, suggesting potential for antifungal applications .
  • Less Effective Against Gram-negative Bacteria : The activity against Gram-negative bacteria such as E. coli was comparatively lower, indicating a need for structural modifications to enhance efficacy against these pathogens .

Structure-Activity Relationship (SAR)

The biological activity of this class of compounds is influenced by the substituents on the phenyl ring. The presence of halogenated groups enhances lipophilicity, allowing better membrane penetration and increased antimicrobial potency. For instance, compounds with para-substituted halogens were among the most active due to their favorable interaction with bacterial membranes .

Case Studies

  • Study on N-(substituted Phenyl)-2-chloroacetamides :
    • This study characterized twelve newly synthesized compounds, confirming their adherence to Lipinski's Rule of Five, which predicts good oral bioavailability. The compounds were tested using standard antimicrobial assays and showed promising results against both Gram-positive and Gram-negative bacteria .
  • In Vitro and In Vivo Studies :
    • In vitro assays demonstrated that these compounds could inhibit biofilm formation in S. aureus, a critical factor in chronic infections. In vivo studies indicated that certain derivatives could reduce infection rates in animal models .

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